molecular formula C17H13F2N3O3 B2631435 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide CAS No. 1171144-49-2

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2631435
CAS No.: 1171144-49-2
M. Wt: 345.306
InChI Key: NWGXMOHWSGCVBJ-UHFFFAOYSA-N
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Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both difluorophenyl and methoxyphenyl groups in its structure suggests potential pharmacological properties, making it a compound of interest for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 2,4-difluorobenzohydrazide can be reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

  • Acylation Reaction: : The resulting oxadiazole compound can then be acylated with 3-methoxyphenylacetic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.

  • Substitution: : The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the oxadiazole ring, which is known for its bioactive properties. Research into its biological activities could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The difluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity to the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Lacks the difluorophenyl group, which may result in different biological activities.

    N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Contains chlorine atoms instead of fluorine, potentially altering its reactivity and biological properties.

    N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both difluorophenyl and methoxyphenyl groups in N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide makes it unique compared to similar compounds

Properties

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c1-24-12-4-2-3-10(7-12)8-15(23)20-17-22-21-16(25-17)13-6-5-11(18)9-14(13)19/h2-7,9H,8H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXMOHWSGCVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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